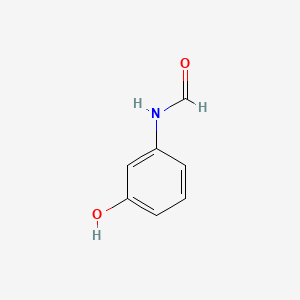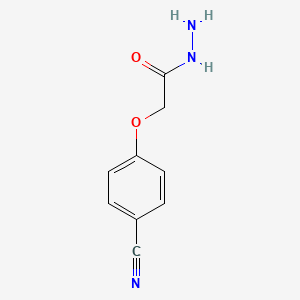![molecular formula C20H21NO2 B1271121 1'-Benzylspiro[chroman-2,4'-piperidin]-4-one CAS No. 77264-89-2](/img/structure/B1271121.png)
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one
Overview
Description
“1’-Benzylspiro[chroman-2,4’-piperidin]-4-one” is a complex organic compound . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Scientific Research Applications
Inhibition of Histamine Release
1'-Benzylspiro[chroman-2,4'-piperidin]-4-one derivatives have shown inhibitory activity on histamine release from mast cells. This activity is influenced by the lipophilicity of the 1'-substituent in the molecule (Yamato et al., 1981).
Histone Deacetylase Inhibition
Spiro[chromane-2,4'-piperidine] derivatives, including this compound, have been developed as histone deacetylase (HDAC) inhibitors. These compounds have shown potential in inhibiting nuclear HDACs, antiproliferative activities, and improved in vivo antitumor activity in models like the HCT-116 xenograft model (Thaler et al., 2012).
Role in Medicinal Chemistry
The spiro[chromane-2,4'-piperidine]-4(3H)-one framework is a significant pharmacophore in many drugs and biochemical reagents. Recent advances in the synthesis of derivatives of this compound have shown potential in developing new biologically active substances (Ghatpande et al., 2020).
Sigma Receptor Affinity
Compounds based on the spiro[[2]benzoxepine-1,4′-piperidine] structure, which includes this compound, have been evaluated for their affinity towards σ1 and σ2 receptors. These compounds show potential as σ-receptor ligands, which can have implications in various pharmacological activities (Maier & Wünsch, 2002).
Antimicrobial Activity
Some derivatives of spiro[chromane-2,4'-piperidine]-4(3H)-one have demonstrated significant antimicrobial and antifungal activities, showcasing their potential as anti-microbial agents (Ghatpande et al., 2021).
G-Protein-Coupled Receptor Agonism
Spiro[chromane-2,4'-piperidine] derivatives have been identified as G-protein-coupled receptor 119 agonists, with potential applications in glucose regulation and diabetes treatment (Koshizawa et al., 2018).
Mechanism of Action
Target of Action
Similar compounds such as piperidine derivatives have been found to interact with various targets, including the cystic fibrosis transmembrane conductance regulator (cftr) mutants
Mode of Action
The exact mode of action of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one is currently unknown due to the lack of specific studies on this compound. It is likely that it interacts with its targets in a manner similar to other piperidine derivatives, which often function by binding to their target proteins and modulating their activity .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical processes
Result of Action
Similar compounds have been found to have various effects, such as modulating the activity of their target proteins .
Biochemical Analysis
Biochemical Properties
1’-Benzylspiro[chroman-2,4’-piperidin]-4-one plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been identified as having potent antitubercular properties . It interacts with Mycobacterial membrane protein Large (MmpL3), which is essential for the assembly of mycolic acid into the cell wall core of Mycobacterium tuberculosis . The interaction with MmpL3 involves binding to the protein, thereby inhibiting its function and disrupting the cell wall synthesis of the bacteria.
Cellular Effects
The effects of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one on various cell types and cellular processes are profound. It has been shown to exhibit antitubercular activity by targeting Mycobacterium tuberculosis . This compound influences cell function by inhibiting the synthesis of mycolic acid, a critical component of the bacterial cell wall. This inhibition leads to cell death in Mycobacterium tuberculosis, thereby demonstrating its potential as an antitubercular agent.
Molecular Mechanism
At the molecular level, 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one exerts its effects through binding interactions with biomolecules. The compound binds to the Mycobacterial membrane protein Large (MmpL3), inhibiting its activity . This inhibition prevents the assembly of mycolic acid into the bacterial cell wall, leading to cell death. Additionally, the compound may influence gene expression related to cell wall synthesis, further contributing to its antitubercular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that the compound remains stable under various conditions, maintaining its antitubercular activity over extended periods . Long-term effects on cellular function include sustained inhibition of mycolic acid synthesis and continued bacterial cell death.
Dosage Effects in Animal Models
The effects of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits Mycobacterium tuberculosis without causing significant adverse effects . At higher doses, toxic effects may be observed, including potential damage to host tissues. It is crucial to determine the optimal dosage that maximizes efficacy while minimizing toxicity.
Metabolic Pathways
1’-Benzylspiro[chroman-2,4’-piperidin]-4-one is involved in metabolic pathways related to its antitubercular activity. The compound interacts with enzymes responsible for mycolic acid synthesis, inhibiting their function and disrupting the metabolic flux of the bacteria . This disruption leads to a decrease in mycolic acid levels, ultimately resulting in bacterial cell death.
Transport and Distribution
Within cells and tissues, 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the bacterial cell wall . The compound’s distribution is crucial for its efficacy, ensuring that it reaches the site of action in sufficient concentrations.
Subcellular Localization
The subcellular localization of 1’-Benzylspiro[chroman-2,4’-piperidin]-4-one is primarily within the bacterial cell wall, where it exerts its inhibitory effects on mycolic acid synthesis . The compound’s activity is influenced by its localization, as it needs to be in proximity to the Mycobacterial membrane protein Large (MmpL3) to effectively inhibit its function. Targeting signals and post-translational modifications may play a role in directing the compound to specific compartments within the bacterial cell.
properties
IUPAC Name |
1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c22-18-14-20(23-19-9-5-4-8-17(18)19)10-12-21(13-11-20)15-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTXCPHULMDKCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368618 | |
| Record name | 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77264-89-2 | |
| Record name | 1'-benzylspiro[3H-chromene-2,4'-piperidine]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



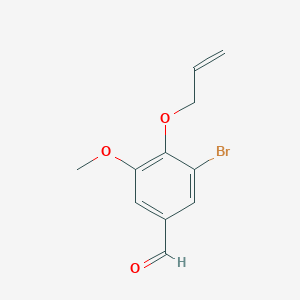

![4-[(Chloroacetyl)amino]benzamide](/img/structure/B1271052.png)
![2-bromo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1271053.png)
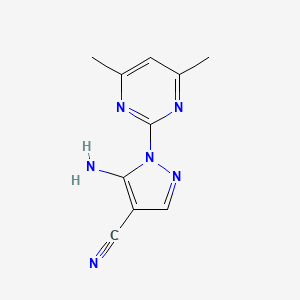

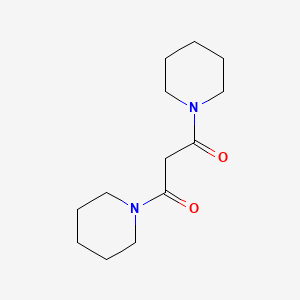
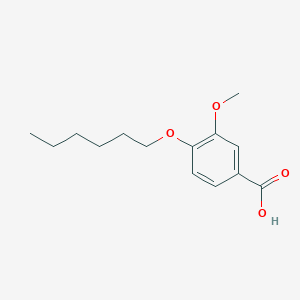
![4-Amino-5-cyclohexyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1271087.png)
![(5,6-Dimethyl-4-oxo-3,4-dihydro-thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B1271089.png)
